molecular formula C11H10O3 B8296306 methyl 2H-chromene-7-carboxylate

methyl 2H-chromene-7-carboxylate

Cat. No. B8296306
M. Wt: 190.19 g/mol
InChI Key: BFQHHWVAIRSJOH-UHFFFAOYSA-N
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Patent
US06951868B2

Procedure details

A mixture of methyl 2H-chromene-7-carboxylate (372 mg, 1.96 mmol) and 10% Pd/C (25 mg) in methanol (15 mL) is stirred under 1 atm of hydrogen at rt for 3 h. The mixture is filtered through Celite and the filtrate is concentrated to a yellow residue. The crude product is purified by flash chromatography on SiO2. Elution with hexanes-EtOAc (95:5) gives 140 mg (37%) of methyl chromane-7-carboxylate as a clear oil: 1H NMR (400 MHz, CDCl3) δ 7.51, 7.47, 7.10, 4.23, 3.91, 2.85, 2.04.
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH:4]=[CH:3][CH2:2]1.[H][H]>CO.[Pd]>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
372 mg
Type
reactant
Smiles
O1CC=CC2=CC=C(C=C12)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a yellow residue
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on SiO2
WASH
Type
WASH
Details
Elution with hexanes-EtOAc (95:5)

Outcomes

Product
Name
Type
product
Smiles
O1CCCC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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